molecular formula C23H22N2O5S2 B2730952 N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 923244-74-0

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2730952
CAS RN: 923244-74-0
M. Wt: 470.56
InChI Key: PHTJKENYRLDEKJ-UHFFFAOYSA-N
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Description

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various research studies.

Scientific Research Applications

Antibacterial Activity

  • Sulfonamide drugs, related to N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, have been studied for their antibacterial activity. A study by Ajani et al. (2012) found that certain sulfonamides displayed significant antibacterial effects against organisms like Staphylococcus aureus and Escherichia coli.

Metabolism and Excretion

  • In a study on GDC-0449, a compound structurally similar to N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, Yue et al. (2011) explored its metabolism and excretion in rats and dogs, revealing complex metabolic pathways and significant fecal excretion. This research provides insight into the pharmacokinetics of similar compounds (Yue et al., 2011).

Antimalarial and COVID-19 Applications

  • Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides as potential COVID-19 drugs. Their study suggests that derivatives of N-(phenylsulfonyl)acetamide, a compound related to N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, could be effective against COVID-19 (Fahim & Ismael, 2021).

Analytical Chemistry

  • Nonaqueous capillary electrophoresis was used by Ye et al. (2012) for the separation of imatinib mesylate and related substances, demonstrating the importance of such techniques in the quality control of drugs with structures related to N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (Ye et al., 2012).

Synthesis and Evaluation of Sulfonamides

  • The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines with sulfonamide groups have been explored by Alsaedi et al. (2019). This study highlights the significance of sulfonamide derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Enantioselective Synthesis

  • Back and Nakajima (2000) reported a novel route for the synthesis of piperidines and related compounds, demonstrating the versatility of sulfone-containing compounds in organic synthesis (Back & Nakajima, 2000).

Antineoplastic Activity

  • Research by Shyam et al. (1985) examined the structure-activity relationship of (arylsulfonyl)hydrazones, which are structurally related to the chemical , in their antineoplastic activity against cancers like Sarcoma 180 and P388 leukemia (Shyam, Cosby, & Sartorelli, 1985).

Remote Sulfonylation

  • Xia et al. (2016) developed a method for remote sulfonylation of aminoquinolines, a process relevant to the synthesis of derivatives of N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (Xia et al., 2016).

properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c26-23(18-7-6-10-22(17-18)32(29,30)25-15-4-5-16-25)24-19-11-13-21(14-12-19)31(27,28)20-8-2-1-3-9-20/h1-3,6-14,17H,4-5,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTJKENYRLDEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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